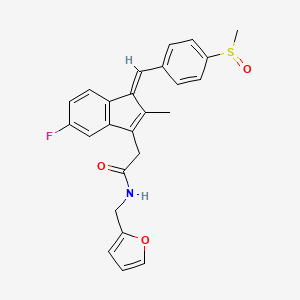
C25H22Fno3S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains a variety of functional groups, including a carbamate, a naphthalene ring, and a thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate involves several steps. One common method includes the condensation of a naphthalen-1-yloxy compound with a thiophen-2-yl compound under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the integrity of the compound. The use of high-purity reagents and solvents is also essential to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids and ketones, while reduction typically produces alcohols and amines .
Wissenschaftliche Forschungsanwendungen
Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethylphenyl)methanone
- Other thiophene derivatives
Uniqueness
What sets Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of both a naphthalene ring and a thiophene ring in the same molecule provides it with distinctive chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C25H22FNO3S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C25H22FNO3S/c1-16-22(12-17-5-8-20(9-6-17)31(2)29)21-10-7-18(26)13-24(21)23(16)14-25(28)27-15-19-4-3-11-30-19/h3-13H,14-15H2,1-2H3,(H,27,28)/b22-12+ |
InChI-Schlüssel |
QWSIAAFSNMINOX-WSDLNYQXSA-N |
Isomerische SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC4=CC=CO4 |
Kanonische SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



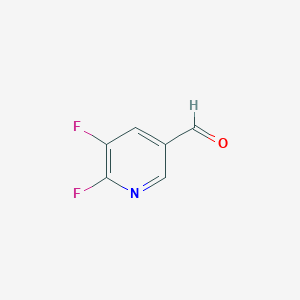

![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)
![Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate](/img/structure/B12633869.png)
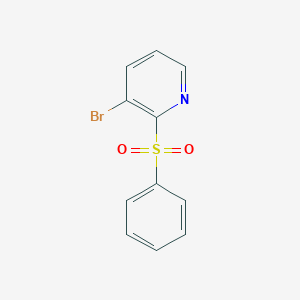
![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)
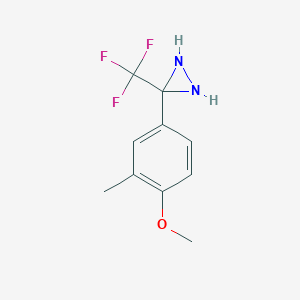
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)

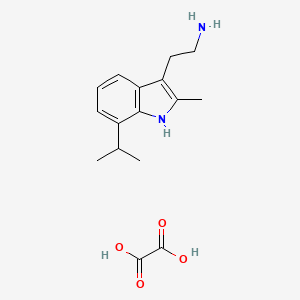
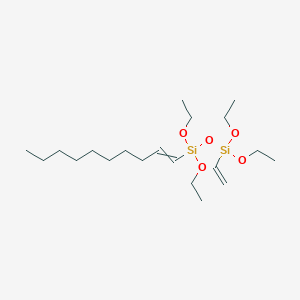
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
